
Ethyl (1R,2S)-2-(phenylethynyl)cyclopropane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (1R,2S)-2-(phenylethynyl)cyclopropane-1-carboxylate is a synthetic organic compound characterized by its unique cyclopropane ring structure and phenylethynyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (1R,2S)-2-(phenylethynyl)cyclopropane-1-carboxylate typically involves the following steps:
Cyclopropanation: The formation of the cyclopropane ring can be achieved through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Alkyne Addition: The phenylethynyl group is introduced via a Sonogashira coupling reaction, which involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Esterification: The carboxylate ester is formed through a Fischer esterification reaction, where the carboxylic acid reacts with ethanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethynyl group, leading to the formation of phenylacetic acid derivatives.
Reduction: Reduction reactions can target the cyclopropane ring, potentially opening it to form linear or branched alkanes.
Substitution: The phenylethynyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the ethynyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Phenylacetic acid derivatives.
Reduction: Linear or branched alkanes.
Substitution: Substituted cyclopropane derivatives.
科学研究应用
Ethyl (1R,2S)-2-(phenylethynyl)cyclopropane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of advanced materials, such as polymers with unique mechanical properties.
作用机制
The mechanism of action of Ethyl (1R,2S)-2-(phenylethynyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethynyl group can engage in π-π interactions with aromatic residues in proteins, while the cyclopropane ring can induce conformational changes in target molecules. These interactions can modulate biological pathways, leading to the compound’s observed effects.
相似化合物的比较
Ethyl (1R,2S)-2-(phenylethyl)cyclopropane-1-carboxylate: Lacks the ethynyl group, resulting in different reactivity and biological activity.
Methyl (1R,2S)-2-(phenylethynyl)cyclopropane-1-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester, affecting its solubility and reactivity.
Ethyl (1R,2S)-2-(phenylethynyl)cyclopropane-1-acetate:
Uniqueness: this compound is unique due to its combination of a cyclopropane ring and a phenylethynyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
属性
CAS 编号 |
39918-36-0 |
|---|---|
分子式 |
C14H14O2 |
分子量 |
214.26 g/mol |
IUPAC 名称 |
ethyl (1R,2S)-2-(2-phenylethynyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C14H14O2/c1-2-16-14(15)13-10-12(13)9-8-11-6-4-3-5-7-11/h3-7,12-13H,2,10H2,1H3/t12-,13+/m0/s1 |
InChI 键 |
QONXLVDAVMGFKH-QWHCGFSZSA-N |
手性 SMILES |
CCOC(=O)[C@@H]1C[C@@H]1C#CC2=CC=CC=C2 |
规范 SMILES |
CCOC(=O)C1CC1C#CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


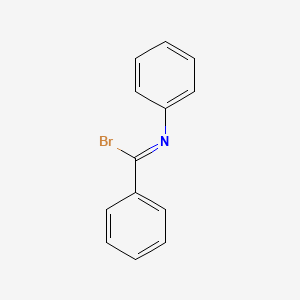
![Ethyl 2-methyl-5-oxo-5lambda~5~-furo[3,2-c]pyridine-3-carboxylate](/img/structure/B14659720.png)
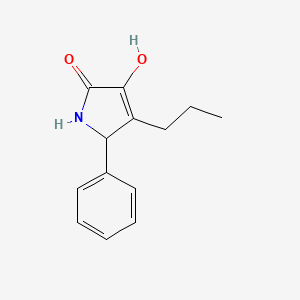
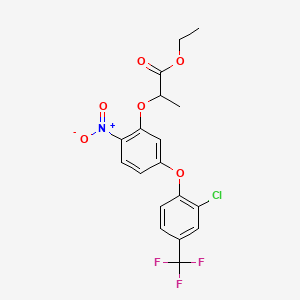


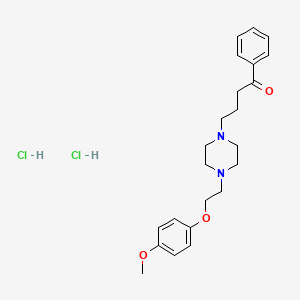
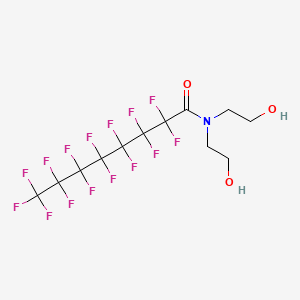
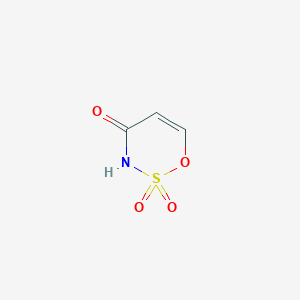
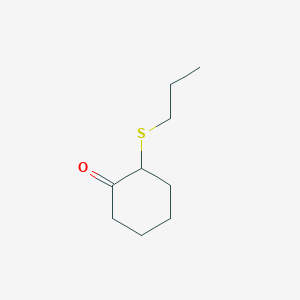
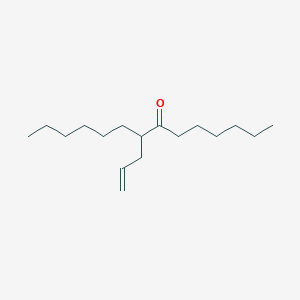

![2-Butenoic acid, 3-methyl-2-[[(methylthio)carbonyl]amino]-, ethyl ester](/img/structure/B14659794.png)

